6-[(cyclopropylamino)methyl]-1H-pyrimidine-2,4-dione
Description
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
6-[(cyclopropylamino)methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11N3O2/c12-7-3-6(10-8(13)11-7)4-9-5-1-2-5/h3,5,9H,1-2,4H2,(H2,10,11,12,13) |
InChI Key |
AYUFGQHPIGAERC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=CC(=O)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-[(cyclopropylamino)methyl]-1H-pyrimidine-2,4-dione typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a pyrimidine derivative with cyclopropylamine in the presence of a suitable catalyst . The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The pyrimidine ring’s electron-deficient nature facilitates electrophilic substitution, particularly at the 5-position. Key reactions include:
Halogenation
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Bromination and chlorination : Derivatives like 5-bromo- and 5-chloro-6-(cyclopropylamino)-1H-pyrimidine-2,4-dione (PubChem CIDs 45263353 and 45265845) are synthesized via halogenation. These reactions typically use N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) in aprotic solvents .
-
Example:
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Nitration and Sulfonation
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Limited data exists, but nitration at the 5-position is theorized using mixed acid (HNO₃/H₂SO₄), analogous to other pyrimidine diones .
Nucleophilic Additions and Modifications
The cyclopropylamino-methyl side chain and carbonyl groups participate in nucleophilic reactions:
Alkylation/Acylation
-
Side-chain modification : The primary amine in the cyclopropylamino group reacts with alkyl halides or acyl chlorides to form secondary amines or amides. For example:
Schiff Base Formation
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The amine group can condense with aldehydes or ketones to form imines, enabling further functionalization.
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the pyrimidine ring may undergo hydrolysis or ring expansion:
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Hydrolysis : The 2,4-dione moiety can hydrolyze to form barbituric acid derivatives under reflux with aqueous HCl or NaOH.
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Thermal rearrangements : Heating in polar aprotic solvents (e.g., DMSO) may induce cyclopropyl ring-opening or -sigmatropic shifts.
Biological Activity-Driven Modifications
Research on related pyrimidine diones highlights targeted modifications for drug discovery:
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Phosphonomethoxy derivatization : Analogous to 6-[2-(phosphonomethoxy)alkoxy]pyrimidines, the hydroxyl group at position 6 can be substituted with phosphonate groups to enhance antiviral activity .
-
Sulfur substitution : Replacing oxygen with sulfur at position 6 (e.g., thione formation) reduces antiviral efficacy but increases metabolic stability .
Spectroscopic Characterization
Key analytical data for reaction products includes:
Scientific Research Applications
6-[(cyclopropylamino)methyl]-1H-pyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of 6-[(cyclopropylamino)methyl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Diversity at the 6-Position
The 6-position of pyrimidine-2,4-dione derivatives is critical for modulating biological activity. Key analogues include:
Binding Interactions and Molecular Docking
- Hydrogen Bonding: The target compound’s cyclopropylamino group may interact with residues like Arg 403 (observed in 6-AU and C10) .
- Lipophilic Interactions: C10 exhibits 6 lipophilic interactions (vs. 3 in 6-AU), attributed to its propyl and phenyl groups .
- Non-Bonded Interactions: C10 shows the highest non-bonded interactions (20), correlating with its branched substituents .
Physicochemical Properties
- Hydrogen Bond Capacity: The NH in cyclopropylamino may enhance binding compared to purely alkyl substituents (e.g., propyl in C10) .
Biological Activity
6-[(Cyclopropylamino)methyl]-1H-pyrimidine-2,4-dione (CAS Number: 1339206-49-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C8H11N3O2
- Molecular Weight : 181.19 g/mol
- CAS Number : 1339206-49-3
- Purity : Minimum 97% .
Biological Activity Overview
- Antiviral Properties :
- Anticancer Potential :
- Antibacterial Activity :
Case Studies and Research Findings
Several studies have explored the biological activities of pyrimidine derivatives:
Q & A
Q. What are the established synthetic routes for 6-[(cyclopropylamino)methyl]-1H-pyrimidine-2,4-dione, and how can reaction yields be optimized?
The compound is synthesized via alkylation of a pyrimidine-dione precursor with cyclopropylamine derivatives. For example, alkylation of 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione with iodomethane or ethyl iodide under basic conditions (e.g., K₂CO₃ in DMF) yields derivatives with 40–53% efficiency . Optimization involves:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution.
- Temperature control : Reactions at 60–80°C minimize side products.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound.
Q. How is the structural integrity of this compound validated experimentally?
Key methods include:
- ¹H NMR : Characteristic peaks for the cyclopropyl group (δ 0.99–1.24 ppm, multiplet) and pyrimidine-dione NH/CH₂ groups (δ 4.90–5.00 ppm) .
- LCMS : Molecular ion peaks (e.g., m/z [M+H]⁺ = 196.2) confirm molecular weight .
- X-ray crystallography : Resolves bond angles and spatial arrangement (e.g., dihedral angles between pyrimidine and cyclopropyl groups) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Solubility : Moderately soluble in DMSO and methanol, poorly soluble in water. Pre-solubilization in DMSO is recommended for biological assays.
- Stability : Stable at −20°C for >6 months. Degrades at >100°C or under strong acidic/basic conditions. Store in inert atmosphere to prevent oxidation .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Quantum chemical calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes like eEF-2K) to prioritize derivatives with high binding affinity .
- Reaction path search algorithms : Tools like GRRM or AFIR optimize synthetic pathways and reduce trial-and-error experimentation .
Q. What experimental strategies resolve contradictory data in reaction yields or spectroscopic results?
- Replication : Repeat reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to confirm reproducibility.
- Cross-validation : Use complementary techniques (e.g., IR spectroscopy with NMR) to verify functional groups.
- Statistical analysis : Apply factorial design to isolate variables (e.g., temperature, solvent ratio) impacting yield .
Q. How can membrane separation technologies improve purification of this compound?
- Nanofiltration : Use membranes with 200–300 Da MWCO to separate unreacted precursors from the target molecule.
- Solvent-resistant membranes : Polyamide-based membranes tolerate DMF or DMSO, enabling continuous flow purification .
Q. What methodologies assess the compound’s potential as a kinase inhibitor?
- Enzyme assays : Measure IC₅₀ values against kinases (e.g., eEF-2K) using fluorescence-based ADP-Glo™ kits.
- Cellular assays : Evaluate cytotoxicity and target engagement in cancer cell lines (e.g., MCF-7) via Western blotting for phosphorylated substrates .
Methodological Challenges and Solutions
Q. How to address low yields in cyclopropane functionalization steps?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
